4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde
CAS No.: 40705-22-4
Cat. No.: VC1978231
Molecular Formula: C15H13BrO3
Molecular Weight: 321.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 40705-22-4 |
|---|---|
| Molecular Formula | C15H13BrO3 |
| Molecular Weight | 321.16 g/mol |
| IUPAC Name | 2-bromo-5-methoxy-4-phenylmethoxybenzaldehyde |
| Standard InChI | InChI=1S/C15H13BrO3/c1-18-14-7-12(9-17)13(16)8-15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
| Standard InChI Key | ACUCKKHSILFVIJ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=CC=C2 |
| Canonical SMILES | COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde, also known as 2-bromo-5-methoxy-4-phenylmethoxybenzaldehyde, is characterized by a complex structure that contributes to its distinctive chemical behavior. The compound contains a benzene ring core with four substituents strategically positioned to create a molecule with versatile reactivity profiles.
Physical and Chemical Properties
The compound exhibits specific physical and chemical properties that define its behavior in various applications. These properties are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃BrO₃ |
| Molecular Weight | 321.16 g/mol |
| CAS Number | 40705-22-4 |
| Appearance | White to off-white solid |
| Density | 1.421 g/cm³ |
| Boiling Point | 427.5°C at 760 mmHg |
| Melting Point | 142.4-143.3°C |
| Storage Conditions | Under inert gas (nitrogen or argon) at 2-8°C |
The compound features an aldehyde group that exhibits typical carbonyl reactivity, a bromine substituent that enables various coupling reactions, and both methoxy and benzyloxy groups that affect the electronic properties of the aromatic ring.
Structural Identifiers
For comprehensive identification in chemical databases and literature, the compound is associated with several structural identifiers:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 2-bromo-4-methoxy-5-phenylmethoxybenzaldehyde |
| InChI | InChI=1S/C15H13BrO3/c1-18-14-8-13(16)12(9-17)7-15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
| Canonical SMILES | COC1=C(C=C(C(=C1)Br)C=O)OCC2=CC=CC=C2 |
| Alternative Names | 2-bromo-5-methoxy-4-phenylmethoxybenzaldehyde |
Synthesis Methods
The synthesis of 4-(benzyloxy)-2-bromo-5-methoxybenzaldehyde typically involves multi-step processes that require careful control of reaction conditions to achieve optimal yields and purity. Several synthetic routes have been developed, with variations depending on the starting materials and the desired scale of production.
Common Synthetic Routes
One common approach to synthesizing this compound involves the following key steps:
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Initial preparation of a suitable precursor: This often begins with vanillin or related compounds as starting materials.
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Benzylation reaction: A phenolic hydroxyl group is protected through a Williamson ether synthesis using benzyl bromide in the presence of a base such as potassium carbonate, typically in a solvent like DMF.
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Bromination step: The benzylated intermediate undergoes selective bromination, often using bromine or N-bromosuccinimide (NBS) in anhydrous dichloromethane under controlled temperature conditions (0-5°C).
A specific example of this synthetic pathway is demonstrated when a compound identified as B2 (likely 2-bromo-5-hydroxy-4-methoxybenzaldehyde) is benzylated with benzyl bromide and potassium carbonate in DMF to obtain 5-benzyloxy-2-bromo-4-methoxybenzaldehyde (B3).
Optimization Strategies
For improved yields and purity, several optimization strategies have been employed:
| Parameter | Optimization Strategy |
|---|---|
| Bromination | Using 1.1-1.3 equivalents of NBS and controlling reaction time (4-6 hours) can improve yields to >75% |
| Reaction Atmosphere | Conducting reactions under inert atmospheres (N₂/Ar) reduces oxidation risks |
| Purification | Column chromatography using silica gel with hexane/ethyl acetate gradient, followed by recrystallization using ethanol/water (7:3 v/v) at 4°C enhances purity to >98% |
| Analysis | HPLC with C18 column and acetonitrile/water mobile phase can confirm purity |
These optimization strategies have been developed through extensive experimentation to address challenges commonly encountered in the synthesis of this compound.
Chemical Reactions and Applications
4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde displays diverse reactivity owing to its multiple functional groups, each capable of participating in different types of chemical transformations.
Reactivity Profile
The compound can undergo several types of chemical reactions, including:
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Nucleophilic addition reactions at the carbonyl carbon of the aldehyde group
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Electrophilic aromatic substitution reactions on the benzene ring
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Cross-coupling reactions utilizing the bromine substituent, such as Suzuki-Miyaura coupling
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Oxidation reactions converting the aldehyde to carboxylic acid derivatives
The bromine substituent particularly enhances the molecule's utility in metal-catalyzed coupling reactions, serving as a handle for introducing various substituents. Meanwhile, the benzyloxy group can be selectively cleaved under appropriate conditions to reveal a phenol functionality for further derivatization.
Synthetic Applications
The compound serves as a valuable intermediate in the synthesis of more complex structures:
| Application Area | Role of 4-(Benzyloxy)-2-bromo-5-methoxybenzaldehyde |
|---|---|
| Pharmaceutical Precursors | Used in the synthesis of bioactive compounds with potential therapeutic applications |
| Natural Product Synthesis | Employed as a building block in the total synthesis of complex natural products |
| Material Science | Precursor for the development of functional materials with specific properties |
One notable application is its role as an intermediate in the synthesis of 3,8-Dihydroxy-9-methoxy-6H-Dibenzo[b,d]pyran-6-one (D455545), which has been used in anti-wrinkle agents and is known as a collagen production promoter, MMP-1 production inhibitor, and elastase activity inhibitor.
| Biological Activity | Research Findings |
|---|---|
| Anticancer Potential | Related compounds have shown promising results against leukemia K562 cells, inducing apoptosis without altering cell cycle distribution |
| Anti-metastatic Effects | Benzofuran derivatives synthesized from similar precursors have shown anti-metastatic effects in hepatocellular carcinoma by downregulating p53 and mediating the suppression of integrin α7, EMT, and MMP-9 |
Compounds containing the 2-bromo-5-methoxy-4-phenylmethoxy structural motif have been explored as potential leads in drug discovery efforts, particularly in the development of compounds with anticancer, anti-inflammatory, and neuroprotective properties.
Role in Natural Product Synthesis
The compound has been utilized in the total synthesis of natural products with biological significance. For instance, benzofuran derivatives that incorporate similar structural elements have been investigated for their biological activities:
2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF), which may be synthesized using related intermediates, has demonstrated anti-metastatic effects in hepatocellular carcinoma (HCC) cell lines with mutated p53 genes.
Structure-Activity Relationships
The structural features of 4-(benzyloxy)-2-bromo-5-methoxybenzaldehyde significantly influence its chemical behavior and potential biological activities. Understanding these relationships is crucial for designing derivatives with enhanced properties.
Electronic Effects
The electronic distribution within the molecule is affected by each substituent:
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The methoxy group (-OCH₃) is electron-donating, increasing electron density in the aromatic ring
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The bromine atom is mildly electron-withdrawing through its inductive effect but can donate electrons through resonance
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The benzyloxy group (-OCH₂Ph) has similar electronic properties to the methoxy group but with added steric bulk
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The aldehyde group (-CHO) is strongly electron-withdrawing, activating the ring toward nucleophilic attack
These electronic effects determine the reactivity patterns observed in various chemical transformations involving this compound.
Comparison with Structurally Related Compounds
Comparing this compound with structurally related derivatives provides insights into how minor structural modifications affect properties and reactivity:
| Compound | Structural Difference | Effect on Properties/Reactivity |
|---|---|---|
| 2-Bromo-5-methoxybenzaldehyde | Lacks benzyloxy group | Lower molecular weight (215.04 g/mol), different solubility profile, simpler synthetic accessibility |
| 2-(Benzyloxy)-4-bromobenzaldehyde | Different substitution pattern | Altered reactivity due to different positions of functional groups |
| 2-Bromo-4,5-dimethoxybenzaldehyde | Methoxy instead of benzyloxy | Enhanced electron density, different steric properties |
| 3-bromo-5-methoxy-4-phenylmethoxybenzaldehyde | Different bromine position | Different regioselectivity in coupling reactions |
These comparisons highlight how the positioning of substituents on the aromatic ring can significantly alter the chemical behavior and applications of these compounds.
Analytical Characterization
Proper characterization of 4-(benzyloxy)-2-bromo-5-methoxybenzaldehyde is essential for confirming its structure, purity, and identity in research and industrial settings.
Spectroscopic Identification
Several spectroscopic techniques are employed for the characterization of this compound:
| Technique | Key Diagnostic Features |
|---|---|
| ¹H NMR | Aldehyde proton (δ 9.8-10.2 ppm), benzyloxy methylene (δ 5.1-5.3 ppm), aromatic protons (δ 6.5-8.0 ppm), methoxy protons (δ 3.8-4.0 ppm) |
| ¹³C NMR | Carbonyl carbon (δ 188-192 ppm), aromatic carbons (δ 110-160 ppm), methoxy carbon (δ 55-60 ppm), benzyloxy methylene carbon (δ 70-75 ppm) |
| FT-IR | Aldehyde C=O stretch (~1700 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), aromatic C=C stretch (~1600 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z 321/323 (characteristic bromine isotope pattern), fragment peaks corresponding to loss of CHO, benzyl group |
These spectroscopic data provide complementary information that, when combined, offer a comprehensive structural characterization of the compound.
| Hazard Type | Classification |
|---|---|
| Acute Toxicity | Potentially harmful if swallowed or inhaled |
| Skin/Eye Irritation | May cause skin irritation and serious eye irritation |
| Respiratory | May cause respiratory irritation |
| Environmental | Limited data available on environmental hazards |
Appropriate hazard communication and adherence to safety protocols are essential when working with this compound.
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